4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid
Description
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and an ethanesulfonyl (-SO₂C₂H₅) substituent at position 4. Ethanesulfonyl groups are electron-withdrawing, enhancing the acidity of the carboxylic acid and influencing solubility and reactivity.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-ethylsulfonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
InChI Key |
ZVMKJARMMLQROB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular properties, and applications of 4-(ethanesulfonyl)cyclohexane-1-carboxylic acid and related compounds:
Physicochemical Properties and Reactivity
- Electron-Withdrawing Effects: Ethanesulfonyl (-SO₂C₂H₅) and sulfamoyl (-SO₂NH₂) groups increase the acidity of the carboxylic acid (pKa ~2–3) compared to non-substituted analogs. This enhances solubility in polar solvents and reactivity in esterification or amidation reactions .
- Lipophilicity : Ethanesulfonyl derivatives exhibit moderate lipophilicity (logP ~1.5–2.5), whereas trifluoromethyl (-CF₃) substituents (logP ~2.8) increase membrane permeability, as seen in fluorinated drug candidates .
- Steric Effects : Bulky substituents like naphthalene sulfonamido groups (e.g., in ) may hinder binding to target proteins compared to smaller groups like ethanesulfonyl .
Research Findings and Trends
- Topological Indices : Studies on sulfonamide derivatives () use degree-based topological indices (e.g., Wiener index) to correlate molecular structure with bioactivity, suggesting ethanesulfonyl compounds could be similarly modeled for drug discovery .
- Crystallography : Single-crystal analyses (e.g., ) reveal that substituents like chlorophenyl groups induce specific packing patterns, which could guide the design of ethanesulfonyl derivatives for solid-state applications .
Biological Activity
4-(Ethanesulfonyl)cyclohexane-1-carboxylic acid (ESC) is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexane ring substituted with an ethanesulfonyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and interaction with biological molecules.
The biological activity of ESC can be attributed to its ability to interact with various molecular targets within the body. The sulfonyl group enhances the compound's solubility and reactivity, allowing it to participate in enzymatic reactions and potentially inhibit specific pathways.
Key Mechanisms:
- Enzyme Inhibition : ESC may inhibit enzymes involved in metabolic pathways, similar to other cyclohexane derivatives known for their inhibitory effects on diacylglycerol acyltransferase (DGAT) .
- Cellular Interaction : The compound's structure allows it to interact with cell membranes and intracellular targets, influencing cellular signaling pathways.
Antidiabetic Potential
Research indicates that ESC may have antidiabetic properties, particularly through its interaction with DGAT enzymes. Inhibitors of DGAT are being studied for their role in reducing triglyceride levels and improving insulin sensitivity .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| ESC | TBD | Potential DGAT inhibitor |
Toxicity Studies
While the therapeutic potential is significant, toxicity studies are crucial for understanding the safety profile of ESC. Preliminary studies suggest that while it exhibits biological activity, further research is necessary to evaluate its long-term effects and potential side effects in vivo.
Case Studies
- In Vitro Studies : A study investigating the effects of ESC on cultured adipocytes demonstrated a reduction in lipid accumulation, suggesting a role in modulating fat metabolism.
- Animal Models : In a rodent model of obesity, administration of ESC resulted in decreased plasma triglyceride levels, supporting its potential as a therapeutic agent for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
